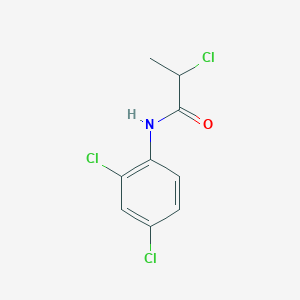

2-chloro-N-(2,4-dichlorophenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIZZOYREZKCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037477 | |

| Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-94-1 | |

| Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-chloro-N-(2,4-dichlorophenyl)propanamide" CAS number 379254-94-1

An In-depth Technical Guide to 2-chloro-N-(2,4-dichlorophenyl)propanamide (CAS No. 379254-94-1)

A Note on the Subject Compound

Direct, in-depth research on this compound is limited in publicly accessible literature. This guide, therefore, leverages established data on structurally analogous compounds, primarily the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide), to infer and project the potential properties, synthesis, biological activity, and applications of the title compound. This approach provides a robust framework for researchers and drug development professionals to initiate further investigation.

Chemical Identity and Properties

This compound is a chlorinated amide with the chemical formula C₉H₈Cl₃NO.[1] It is structurally related to a class of chemicals known for their biological activity, particularly as herbicides.

| Property | Value | Source |

| CAS Number | 379254-94-1 | [2][3] |

| Molecular Formula | C₉H₈Cl₃NO | [1] |

| Molecular Weight | 252.52 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Predicted logP | 3.2 | [4] |

Postulated Synthesis and Characterization

A plausible synthetic route for this compound would involve the acylation of 2,4-dichloroaniline with 2-chloropropanoyl chloride. This is a standard method for forming amide bonds.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Acylating Agent: Cool the solution in an ice bath (0°C). Slowly add an equimolar amount of 2-chloropropanoyl chloride to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl and N-H bonds.

-

Melting Point Analysis: To assess purity.

Inferred Biological Activity and Potential Applications

The structural similarity of this compound to the herbicide Propanil suggests that it may also exhibit herbicidal properties.

3.1. Postulated Mechanism of Action

Propanil acts as a contact herbicide by inhibiting photosynthesis in susceptible plants.[5][6] Specifically, it blocks the electron transport chain in photosystem II.[5][7] It is likely that this compound shares this mechanism of action.

Inferred Signaling Pathway

Caption: Postulated mechanism of action via inhibition of Photosystem II.

3.2. Potential Applications

-

Selective Herbicide: By analogy to Propanil, this compound could be effective as a post-emergence herbicide for controlling broadleaf and grassy weeds in crops like rice and potatoes.[6][8] The selectivity of Propanil is due to its rapid detoxification in rice by the enzyme aryl acylamidase.[5] The presence of the 2-chloro group on the propanamide moiety may influence its rate of detoxification and, consequently, its selectivity and efficacy.

-

Research Chemical: This compound could serve as a valuable tool in studying the structure-activity relationships of acetanilide herbicides.

Safety and Toxicology (Inferred)

The toxicological profile of this compound has not been established. However, based on related compounds like Propanil and 2,4-D, certain precautions should be taken.

-

Human Health: Propanil is considered to be of low to moderate toxicity.[9] Its major metabolite, 3,4-dichloroaniline, can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[9][10] Given the structural similarity, this compound could potentially have similar effects. Acute toxicity studies in animal models would be necessary to determine its LD50. For comparison, the oral LD50 of 2,4-D in rats is in the range of 639-1646 mg/kg.[11]

-

Environmental Fate: Propanil is not typically persistent in soil or water.[12] However, its metabolites can be of environmental concern. The environmental impact of this compound would need to be assessed through studies on its soil mobility, biodegradability, and potential for bioaccumulation.

Future Research Directions

To fully elucidate the potential of this compound, the following areas of research are recommended:

-

Synthesis and Optimization: Develop and optimize a scalable synthesis protocol.

-

Herbicidal Efficacy Screening: Conduct greenhouse and field trials to assess its herbicidal activity against a range of weed species and its selectivity for various crops.

-

Mechanism of Action Studies: Confirm its mode of action through biochemical assays targeting photosystem II.

-

Toxicology and Environmental Fate: Perform comprehensive toxicological studies in animal models and assess its environmental persistence and impact.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to understand how structural modifications affect herbicidal activity and selectivity.

References

- This compound. Vertex AI Search.

- This compound. Biosynth.

- This compound | 379254-94-1. Enamine.

- This compound,(CAS# 379254-94-1). A148625.

- 379254-94-1 cas号379254-94-1分子式、结构式、MSDS、熔点、沸点. Chemical Book.

- Chemical structure of propanil and its primary detoxification is due to...

- Propanil. Wikipedia.

- Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. PMC.

- Metabolism of propanil in vivo, including the clinical toxicity...

- 2,4-D Technical Fact Sheet.

- Propanil - General, Company Profiles, Suppliers, Data sheets, Reports, Toxicity, Patent, Products, Properties, Application.

- Propanil. Ningbo Titan Unichem Co., Ltd.

- Propanil (Ref: FW 734). AERU - University of Hertfordshire.

Sources

- 1. This compound,(CAS# 379254-94-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 379254-94-1|this compound|BLD Pharm [bldpharm.com]

- 3. Buy Sourcing | Research Chemicals Products | Biosynth [biosynth.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. Propanil - Wikipedia [en.wikipedia.org]

- 6. Propanil [titanunichem.com]

- 7. researchgate.net [researchgate.net]

- 8. primaryinfo.com [primaryinfo.com]

- 9. Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. Propanil (Ref: FW 734) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Physical Properties of N-(3,4-dichlorophenyl)propanamide (Propanil)

This guide is intended for researchers, scientists, and professionals in drug development and agrochemical science who require a detailed understanding of the fundamental physicochemical characteristics of this widely used anilide herbicide.

Chemical Identity and Molecular Structure

A clear identification of a compound is the foundation of any technical analysis. Propanil is a member of the acetanilide class of herbicides.[1]

| Identifier | Value |

| IUPAC Name | N-(3,4-dichlorophenyl)propanamide |

| CAS Number | 709-98-8[1] |

| Molecular Formula | C₉H₉Cl₂NO[2] |

| Molecular Weight | 218.08 g/mol [2] |

| Synonyms | 3',4'-Dichloropropionanilide, Propanide, Stam F-34, Rogue, Surcopur[3] |

The molecular structure of Propanil, consisting of a 3,4-dichloroaniline moiety linked to a propanamide group, is a key determinant of its physical properties and biological activity.

Caption: Molecular Structure of N-(3,4-dichlorophenyl)propanamide (Propanil).

Physicochemical Properties

The physical properties of Propanil dictate its environmental fate, biological availability, and appropriate handling and formulation procedures.

Appearance: At room temperature, pure Propanil is a white to light brown, odorless crystalline solid.[1][3] The technical grade product may appear as a brownish crystalline solid.[1]

Table of Physical Properties:

| Property | Value | Source |

| Melting Point | 91-93 °C | [2] |

| Boiling Point | 351 °C | [3] |

| Density | 1.25 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 9.1 x 10⁻⁷ mmHg at 25 °C | [3] |

| Water Solubility | 130-225 mg/L at 20-25 °C | [1][3][4] |

| LogP (Octanol-Water Partition Coefficient) | 3.07 | [3] |

Solubility in Organic Solvents: Propanil exhibits varying degrees of solubility in organic solvents, a critical factor for its formulation and for analytical procedures.

| Solvent | Solubility at 20-25 °C |

| Ethanol | >200 g/L[3] |

| Acetone | >200 g/L[3] |

| Dichloromethane | >200 g/L[3] |

| Isopropanol | >200 g/L[3] |

| Toluene | 50-100 g/L[3] |

| Hexane | <1 g/L[3] |

Stability: Propanil is stable under neutral pH conditions but undergoes hydrolysis in strongly acidic or alkaline media, breaking down into 3,4-dichloroaniline and propionic acid.[4] It is also susceptible to degradation by sunlight.[4]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and quality control of Propanil.

¹H NMR Spectroscopy: The proton NMR spectrum of Propanil will exhibit characteristic signals corresponding to the protons of the ethyl group and the aromatic ring.

-

Ethyl Protons: A triplet at approximately 1.2 ppm (CH₃) and a quartet at around 2.4 ppm (CH₂).

-

Aromatic Protons: The three protons on the dichlorophenyl ring will appear as a complex multiplet in the range of 7.2-7.8 ppm.

-

Amide Proton: A broad singlet for the N-H proton, typically observed between 7.5 and 8.5 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of Propanil is characterized by absorption bands typical for a secondary amide and a substituted aromatic ring.

-

N-H Stretch: A sharp absorption band around 3300 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption band around 1530-1550 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds on the aromatic ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry of Propanil will show a molecular ion peak (M⁺) at m/z 217 (for the ³⁵Cl isotopes). The fragmentation pattern is expected to show characteristic losses.

-

Acylium Ion: A prominent peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ ion, resulting from the cleavage of the amide bond.

-

Dichlorophenylamino Cation: A peak at m/z 160, corresponding to the [Cl₂C₆H₃NH]⁺ fragment.

Experimental Protocols

A. Determination of Melting Point (Capillary Method)

This protocol describes a standard laboratory procedure for determining the melting point of a crystalline solid like Propanil.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry Propanil is finely ground. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point (approx. 91-93°C). The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

B. Synthesis of N-(3,4-dichlorophenyl)propanamide (Propanil)

The industrial synthesis of Propanil typically involves the acylation of 3,4-dichloroaniline with propionyl chloride.[6][7]

Caption: Laboratory Synthesis Workflow for Propanil.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, 3,4-dichloroaniline is dissolved in an inert solvent such as toluene.[7]

-

Acylation: The solution is cooled to 10-15°C. Propionyl chloride is then added dropwise, ensuring the reaction temperature is maintained below 25°C as the reaction is exothermic.[7]

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Work-up and Isolation: The reaction mixture is cooled, and a solution of sodium bicarbonate is slowly added to neutralize the hydrochloric acid byproduct. The precipitated Propanil is then isolated by filtration.[7]

-

Purification: The crude product is washed with water and a cold solvent like toluene to remove impurities.[7]

-

Drying: The purified Propanil is dried under vacuum to yield the final product.[7]

Safety and Handling Information

Propanil is classified as moderately toxic and requires careful handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) , H400: Very toxic to aquatic life.[8]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P273: Avoid release to the environment.[8]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[8]

-

P391: Collect spillage.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Propanil. It should be used in a well-ventilated area.[9]

Conclusion

N-(3,4-dichlorophenyl)propanamide (Propanil) is a crystalline solid with a well-defined set of physical and chemical properties. Its moderate melting point, low water solubility, and characteristic spectroscopic profile are all direct consequences of its molecular structure. A thorough understanding of these properties is essential for its safe handling, effective formulation, and for the analysis of its environmental impact. The experimental protocols provided herein offer standardized methods for the verification of its key physical constants and for its synthesis in a laboratory setting.

References

- PubChem. Propanil.

- Extension Toxicology Network (EXTOXNET). Propanil. [Link]

- Wikipedia. Propanil. [Link]

- Ningbo Titan Unichem Co., Ltd. Propanil. [Link]

- University of Hertfordshire. Propanil (Ref: FW 734). [Link]

- Melting point determin

- Chemistry LibreTexts. 6.

Sources

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propanil - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

"2-chloro-N-(2,4-dichlorophenyl)propanamide" chemical structure and properties

An In-depth Technical Guide to Chloroanilide Herbicides: Focus on 2-chloro-N-(2,4-dichlorophenyl)propanamide

Introduction: A Tale of Two Isomers

The world of agricultural chemistry is rich with examples of how subtle changes in molecular structure can significantly impact biological activity. This guide focuses on the chemical properties, synthesis, and potential applications of This compound . While specific data for this compound is not extensively documented in public literature, its structure invites a direct and informative comparison with its well-studied and commercially significant isomer, Propanil , also known as N-(3,4-dichlorophenyl)propanamide.[1][2]

Propanil is a selective, post-emergence contact herbicide that has been a cornerstone of weed management in rice cultivation since its introduction in the 1960s.[2][3][4] It belongs to the anilide class of herbicides and is highly effective against a wide spectrum of grasses and broad-leaved weeds.[1][3] This guide will leverage the extensive body of knowledge on Propanil to build a predictive and scientifically grounded understanding of this compound, highlighting the critical structural differences:

-

Phenyl Ring Substitution: The target compound features a 2,4-dichloro substitution pattern on the phenyl ring, whereas Propanil has a 3,4-dichloro pattern.

-

Aliphatic Chain Substitution: The target compound includes a chlorine atom at the second carbon of the propanamide chain, a feature absent in Propanil.

By examining these differences, we can infer the probable characteristics of this compound, providing a valuable technical resource for researchers in herbicide development and related fields.

PART 1: Chemical Structure and Physicochemical Properties

The foundation of a compound's function lies in its structure and resulting physical properties. These characteristics dictate its solubility, stability, environmental fate, and interaction with biological systems.

Molecular Structure

The IUPAC name, N-(3,4-dichlorophenyl)propanamide, corresponds to the widely used herbicide Propanil.[1] The molecular formula for Propanil is C₉H₉Cl₂NO, and its molecular weight is 218.08 g/mol .[1][2][5]

Target Compound: this compound

-

Molecular Formula: C₉H₈Cl₃NO

-

Key Structural Features:

-

An amide functional group linking a propanoyl chain to a dichlorinated aniline ring.

-

Chlorine atoms at positions 2 and 4 of the phenyl ring.

-

A chlorine atom at the alpha-carbon (position 2) of the propanamide moiety.

-

Physicochemical Properties: A Comparative Analysis

Predicting the precise properties of this compound without experimental data is challenging. However, we can establish a strong baseline by examining the known properties of Propanil and analyzing the expected impact of the structural modifications.

Table 1: Physicochemical Properties of Propanil (N-(3,4-dichlorophenyl)propanamide)

| Property | Value | Source(s) |

| CAS Number | 709-98-8 | [1][5][6] |

| Molecular Weight | 218.08 g/mol | [1][2][5] |

| Appearance | Colorless to brown crystalline solid | [1][3][6] |

| Melting Point | 91-93 °C | [2][5][7] |

| Boiling Point | 351 - 369.9 °C at 760 mmHg | [6][7] |

| Water Solubility | 130 - 225 mg/L (ppm) at 20-25 °C (Very Poor) | [1][6] |

| Vapor Pressure | 9.1 x 10⁻⁷ mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.07 - 3.1 | [6][8] |

Expert Insights on the Target Compound (this compound):

-

Molecular Weight: The addition of a third chlorine atom increases the molecular weight to approximately 252.52 g/mol .

-

Polarity and Solubility: The 2,4-dichloro substitution pattern on the phenyl ring may slightly alter the molecule's dipole moment compared to the 3,4- pattern. The addition of the electronegative chlorine on the aliphatic chain will increase the overall polarity. This might lead to a modest increase in water solubility compared to Propanil, though it would likely remain poorly soluble.

-

Melting and Boiling Points: The increased molecular weight and potential for altered crystal packing due to the different substitution patterns would likely result in higher melting and boiling points.

-

Reactivity: The alpha-chloro on the amide chain introduces a new reactive site. This C-Cl bond is susceptible to nucleophilic substitution, which could be a key pathway for metabolism or degradation, differing from Propanil's primary hydrolytic pathway.

PART 2: Synthesis and Manufacturing

The synthesis of anilide herbicides typically involves the acylation of a substituted aniline with an appropriate acyl chloride or carboxylic acid.

Established Synthesis of Propanil

Propanil is produced industrially by reacting 3,4-dichloroaniline with propanoyl chloride.[2] This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Caption: Established synthetic pathway for the herbicide Propanil.

Proposed Synthesis for this compound

A logical and efficient synthetic route for the target compound would follow the same chemical principle. The key is selecting the correct precursors to achieve the desired substitution patterns.

Experimental Protocol (Proposed):

-

Precursor Selection: The required starting materials are 2,4-dichloroaniline and 2-chloropropanoyl chloride .

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,4-dichloroaniline in an inert aprotic solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap for HCl.

-

Acylation: Cool the solution in an ice bath. Slowly add an equimolar amount of 2-chloropropanoyl chloride dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas. A weak base (e.g., pyridine or triethylamine) can be added to the reaction mixture to act as an acid scavenger, driving the reaction to completion.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup and Purification:

-

Wash the reaction mixture sequentially with dilute HCl (to remove excess base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

-

Caption: Proposed synthetic route for the target compound.

PART 3: Analytical Methodologies

Accurate identification and quantification are critical for research, quality control, and environmental monitoring. For chloroanilide compounds, chromatographic methods are the gold standard.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required to detect and quantify trace amounts of herbicides in complex matrices like soil, water, and biological tissues.[9][10]

Generalized LC-MS/MS Protocol:

-

Sample Preparation (Extraction):

-

Objective: To isolate the analyte from the sample matrix.

-

Water Samples: Acidify the sample and perform solid-phase extraction (SPE) using a C18 cartridge. Elute the analyte with a solvent like methanol or acetonitrile.[10]

-

Soil/Tissue Samples: Homogenize the sample with an organic solvent mixture (e.g., acetone or acetonitrile/methanol), followed by centrifugation to separate the solid and liquid phases.[9] A cleanup step using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to remove interfering compounds.[9]

-

-

Chromatographic Separation (LC):

-

Objective: To separate the target analyte from other components in the extract before it enters the mass spectrometer.

-

Column: A reverse-phase column, such as a C18, is typically used.[9][10]

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid to improve ionization, is employed.[9]

-

-

Detection and Quantification (MS/MS):

-

Objective: To unambiguously identify and quantify the analyte.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common for anilide compounds.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used. A specific precursor ion (the protonated molecular ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering provides exceptional selectivity. For this compound (C₉H₈Cl₃NO), the precursor ion would be the [M+H]⁺ ion at m/z ~252.

-

PART 4: Mechanism of Action and Applications

Propanil's Mode of Action: A Photosynthesis Inhibitor

The herbicidal activity of Propanil is well-understood. It acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[2][4][11] By binding to the D1 protein in PSII, it blocks the flow of electrons, which halts CO₂ fixation and the production of energy (ATP) and reducing power (NADPH) needed for plant growth.[2] This disruption leads to the generation of reactive oxygen species, causing rapid photo-oxidative damage, cell death, and visible symptoms like leaf yellowing and necrosis.[4]

Predicted Activity of this compound

Hypothesis: Based on the principle of structure-activity relationships, the N-(dichlorophenyl)propanamide scaffold is the key pharmacophore for PSII inhibition. Therefore, it is highly probable that this compound also functions as a PSII inhibitor .

-

Causality: The core anilide structure is responsible for binding to the D1 protein. The specific substitution patterns on the phenyl ring and the side chain will modulate the binding affinity and, consequently, the herbicidal potency. The 2,4-dichloro pattern and the alpha-chloro group may enhance or decrease its effectiveness compared to Propanil, an outcome that would require empirical testing.

Selectivity and Metabolism

Propanil's selectivity for use in rice is a classic example of metabolic detoxification. Rice plants possess a high level of an enzyme called aryl acylamidase (AAA), which rapidly hydrolyzes Propanil into non-phytotoxic 3,4-dichloroaniline and propionic acid.[2][4] Most target weeds lack sufficient levels of this enzyme and therefore succumb to the herbicide.[2]

It is plausible that this compound would also be a substrate for AAA, being hydrolyzed to 2,4-dichloroaniline and 2-chloropropionic acid . The rate of this hydrolysis in different plant species would determine its crop selectivity profile.

PART 5: Toxicology and Safety

The toxicological profile of any pesticide is of paramount importance for human and environmental safety.

-

Human Toxicology (based on Propanil): Propanil is considered to be of low to moderate toxicity.[12] The primary concern in acute poisoning is the induction of methemoglobinemia .[12] This condition arises because the metabolite, 3,4-dichloroaniline, oxidizes the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot transport oxygen.[12] Symptoms of severe poisoning include cyanosis, confusion, and respiratory depression.[12]

-

Predicted Hazard: The predicted metabolite of the target compound, 2,4-dichloroaniline , is also a known toxicant and is reasonably anticipated to be a human carcinogen. It would also be expected to cause methemoglobinemia. Therefore, this compound should be handled with extreme caution, assuming a similar or potentially greater hazard profile than Propanil.

-

Safety Precautions: When handling this compound, all standard laboratory safety protocols must be followed:

-

Work in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent skin contact.

-

Have a material safety data sheet (MSDS) for the compound and its precursors readily available.

-

Conclusion

While this compound is not a widely documented chemical, a robust scientific profile can be constructed through comparative analysis with its renowned isomer, Propanil. It is predicted to be a crystalline solid with poor water solubility, synthesized via the acylation of 2,4-dichloroaniline. Its biological activity most likely stems from the inhibition of photosystem II, and its toxicological properties are expected to be driven by its metabolic conversion to 2,4-dichloroaniline. This guide provides a comprehensive technical framework for researchers, enabling them to approach the synthesis, analysis, and evaluation of this and other novel chloroanilide compounds with a solid foundation of scientific expertise and safety awareness. Further empirical research is necessary to validate these predictions and fully characterize its potential as a new active ingredient.

References

- National Center for Biotechnology Information. (n.d.). Propanil. PubChem.

- Ningbo Titan Unichem Co., Ltd. (n.d.). Propanil.

- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- ResearchGate. (n.d.). Chemical structure of propanil and its primary detoxification...

- DrugFuture. (n.d.). Propanil.

- Wikipedia. (n.d.). Propanil.

- Roberts, D. M., et al. (2005). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. Journal of Toxicology: Clinical Toxicology, 43(4), 277-281.

- SIELC Technologies. (n.d.). Propanil.

- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.

Sources

- 1. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanil - Wikipedia [en.wikipedia.org]

- 3. Propanil | 709-98-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Propanil [drugfuture.com]

- 6. echemi.com [echemi.com]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. Propanil | SIELC Technologies [sielc.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Propanil [titanunichem.com]

- 12. Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2,4-dichlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for a Niche Compound

In the landscape of chemical research and development, it is not uncommon to encounter compounds with significant theoretical interest but a scarcity of published experimental data. 2-chloro-N-(2,4-dichlorophenyl)propanamide is one such molecule. This technical guide is crafted to address this data gap by providing a comprehensive theoretical and practical framework for understanding its solubility. As a Senior Application Scientist, my approach is to build a robust understanding from fundamental principles, leveraging data from structurally analogous compounds, and to provide detailed, field-proven methodologies for empirical determination.

This document moves beyond a simple recitation of facts. It delves into the "why" behind experimental design, offering insights into the anticipated physicochemical behavior of the target molecule. We will extrapolate from the known properties of the widely-used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide), a close structural relative, to forecast the solubility profile of our target compound. The critical influence of the additional α-chloro substitution on the propanamide moiety will be a central point of discussion, providing a nuanced perspective on how subtle structural modifications can significantly impact a molecule's interaction with various solvents.

The protocols and theoretical discussions herein are designed to be self-validating, empowering researchers to confidently generate reliable experimental data where none currently exists.

Molecular Profile and Physicochemical Characteristics

1.1. Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈Cl₃NO

-

Molecular Weight: 268.53 g/mol

-

CAS Number: Not available

1.2. Structural Analysis

The molecule consists of a 2,4-dichlorophenyl ring connected via an amide linkage to a 2-chloropropanoyl group. The presence of three chlorine atoms, an aromatic ring, and a polar amide group suggests a compound with low aqueous solubility and a propensity for solubility in organic solvents of intermediate to low polarity.

1.3. Predicted Physicochemical Properties

Due to the absence of experimental data, a comparative analysis with Propanil is instructive.

| Property | This compound (Predicted) | Propanil (N-(3,4-dichlorophenyl)propanamide) (Experimental) |

| Molecular Weight | 268.53 g/mol | 218.08 g/mol |

| LogP (Predicted) | Higher than Propanil's ~3.1 | ~3.1 |

| Water Solubility | Expected to be lower than Propanil | 130-225 mg/L at 20-25°C[1][2] |

| Melting Point | Likely a crystalline solid | 92-93°C |

| Hydrogen Bond Donors | 1 (Amide N-H) | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | 1 (Carbonyl Oxygen) |

The introduction of an additional chlorine atom on the propanamide side-chain is anticipated to increase the molecule's lipophilicity (higher LogP) and molecular weight, both of which generally correlate with decreased aqueous solubility.

Synthesis of this compound

A robust synthesis of the title compound can be achieved through the acylation of 2,4-dichloroaniline with 2-chloropropionyl chloride. This is a standard method for the formation of N-aryl amides.

Diagram of the Synthetic Pathway:

Sources

Spectroscopic Unveiling of 2-chloro-N-(2,4-dichlorophenyl)propanamide: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-chloro-N-(2,4-dichlorophenyl)propanamide, a molecule of interest in agrochemical and pharmaceutical research. In the absence of direct experimental spectra, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This in-depth guide is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related chemical entities.

Introduction: The Significance of Spectroscopic Characterization

The precise structural elucidation of a chemical compound is fundamental to understanding its reactivity, biological activity, and safety profile. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to probe the molecular architecture. For a substituted amide like this compound, these techniques are indispensable for confirming its identity and purity. The presence of a chiral center, multiple halogen substituents, and an amide linkage presents a rich tapestry of spectroscopic features to be explored. This guide will dissect the predicted spectral data, offering a robust framework for its empirical verification.

The synthesis of the title compound can be conceptually approached through the acylation of 2,4-dichloroaniline with 2-chloropropanoyl chloride. This standard amide bond formation is a reliable method for accessing such structures.[1]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, a complete connectivity map of the molecule can be constructed. The predictions herein are based on the analysis of substituent effects on simpler, related molecules.[2][3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~8.5 - 9.5 | broad singlet | - | 1H |

| H-6' | ~8.2 | doublet | ~2.5 | 1H |

| H-3' | ~7.5 | doublet of doublets | ~8.5, 2.5 | 1H |

| H-5' | ~7.3 | doublet | ~8.5 | 1H |

| CH | ~4.8 | quartet | ~7.0 | 1H |

| CH₃ | ~1.8 | doublet | ~7.0 | 3H |

Expert Interpretation:

-

Amide Proton (N-H): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the dichlorophenyl ring, appearing as a broad singlet in the downfield region. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (H-3', H-5', H-6'): The protons on the 2,4-dichlorophenyl ring will exhibit a characteristic splitting pattern. H-6' is ortho to a chlorine and the amide nitrogen, leading to a downfield shift and splitting into a doublet by H-5'. H-3' is ortho to a chlorine and meta to another, appearing as a doublet of doublets. H-5' will be a doublet due to coupling with H-3'.

-

Methine Proton (CH): The proton at the chiral center is adjacent to a chlorine atom and the carbonyl group, which are both strongly electron-withdrawing. This will cause a significant downfield shift, and the signal will be split into a quartet by the adjacent methyl protons.

-

Methyl Protons (CH₃): The methyl protons are adjacent to the chiral methine center and will appear as a doublet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1' | ~135 |

| C-2' | ~130 |

| C-4' | ~129 |

| C-6' | ~128 |

| C-3' | ~127 |

| C-5' | ~125 |

| CH-Cl | ~55 |

| CH₃ | ~22 |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the chlorine substituents and the amide group. The carbons directly attached to chlorine (C-2' and C-4') will be significantly deshielded.

-

Aliphatic Carbons (CH-Cl, CH₃): The methine carbon directly attached to the chlorine atom will be deshielded compared to a standard alkyl carbon. The methyl carbon will appear in the typical aliphatic region.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the amide group and the chlorinated aromatic ring.[5][6][7][8][9][10]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250-3350 | N-H stretch | Secondary Amide |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2950-3000 | C-H stretch | Aliphatic |

| ~1670-1690 | C=O stretch (Amide I) | Secondary Amide |

| ~1520-1550 | N-H bend (Amide II) | Secondary Amide |

| ~1470, ~1580 | C=C stretch | Aromatic Ring |

| ~1000-1100 | C-Cl stretch | Aryl Halide |

| ~700-800 | C-Cl stretch | Alkyl Halide |

| ~800-850 | C-H out-of-plane bend | Substituted Aromatic |

Expert Interpretation:

-

N-H and C=O Stretching: The presence of a sharp N-H stretching band and a strong C=O stretching absorption (Amide I band) are definitive indicators of the amide functional group. The position of the Amide I band is sensitive to the electronic environment.

-

Amide II Band: The N-H bending vibration, known as the Amide II band, is another characteristic feature of secondary amides.

-

Aromatic and Aliphatic C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

-

C-Cl Stretching: The carbon-chlorine stretching vibrations for both the aryl and alkyl chlorides will be present in the fingerprint region of the spectrum.

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The presence of chlorine atoms will result in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.[11][12][13][14][15]

Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound (C₉H₈Cl₃NO) is 265 g/mol . Due to the presence of three chlorine atoms, the molecular ion peak (M⁺˙) will exhibit a distinctive isotopic cluster. The relative abundances of the M, M+2, M+4, and M+6 peaks will be approximately in the ratio of 100:98:32:3, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and loss of the chlorine atoms.

Table 4: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 265/267/269/271 | [C₉H₈³⁵Cl₃NO]⁺˙, etc. | Molecular Ion |

| 230/232/234 | [M - Cl]⁺ | Loss of a chlorine radical |

| 162/164 | [C₆H₄Cl₂N]⁺˙ | Cleavage of the N-C(O) bond (2,4-dichloroaniline radical cation) |

| 175/177/179 | [C₆H₃Cl₂NH=C=O]⁺ | McLafferty-type rearrangement |

| 91/93 | [C₃H₄ClO]⁺ | Cleavage of the N-C(O) bond (2-chloropropanoyl cation) |

| 63 | [C₃H₄Cl]⁺ | Loss of CO from the 2-chloropropanoyl cation |

Expert Interpretation:

-

Alpha-Cleavage: A primary fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the 2,4-dichloroanilino radical cation (m/z 162/164) and the 2-chloropropanoyl cation (m/z 91/93).

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen can occur, though less common for this specific structure, potentially leading to a fragment at m/z 175/177/179.

-

Loss of Chlorine: The loss of a chlorine radical from the molecular ion is a common fragmentation for chlorinated compounds, resulting in an ion at m/z 230/232/234.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This predictive technical guide provides a robust and scientifically grounded framework for the spectral analysis of this compound. By synthesizing data from analogous structures, we have forecasted the key features of its NMR, IR, and MS spectra. This document serves as a valuable resource for researchers in the field, enabling them to anticipate, identify, and interpret the spectral data of this compound with a high degree of confidence. The methodologies and interpretations presented here underscore the power of predictive spectroscopy in modern chemical research.

References

- NIST. Acetamide, N-(2,4-dichlorophenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

- NIST. Acetamide, N-(2,4-dichlorophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

- SpectraBase. acetamide, N-[2-(2,4-dichlorophenyl)ethyl]-2-[(1,2,3,9-tetrahydro-9-oxopyrrolo[2,1-b]quinazolin-7-yl)oxy]- 1H NMR Spectrum. [Link]

- CASPRE. 13C NMR Predictor. [Link]

- ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

- ResearchGate. The Infrared Spectra of Amides. Part 1.

- University of Colorado Boulder. IR Chart. [Link]

- Michigan State University. IR Absorption Table. [Link]

- PubChem. 2,4'-Dichloroacetanilide. [Link]

- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- NIH.

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- ResearchGate. The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. [Link]

- ACD/Labs.

- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

- YouTube.

- Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Doc Brown's Chemistry.

- YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm.... [Link]

- Google Patents. WO2009135598A1 - Process for preparing substituted biphenylanilides.

- Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

- ResearchGate.

- Wikipedia. Propanil. [Link]

Sources

- 1. Propanil - Wikipedia [en.wikipedia.org]

- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(2,4-dichlorophenyl)propanamide

Executive Summary: This whitepaper provides a comprehensive technical guide for the synthesis of 2-chloro-N-(2,4-dichlorophenyl)propanamide, a halogenated amide of significant interest as a chemical intermediate. The primary synthetic route detailed is the nucleophilic acyl substitution between 2,4-dichloroaniline and 2-chloropropanoyl chloride. This guide elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for the main synthesis and precursor preparation, and discusses critical parameters for process optimization. The content is structured to offer both theoretical understanding and practical, actionable insights for researchers and chemical development professionals.

Introduction and Strategic Overview

This compound is an organic compound characterized by a dichlorinated phenyl ring linked via an amide bond to a chlorinated propanamide moiety. Its structural complexity and the presence of reactive sites make it a valuable precursor in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.

The most direct and industrially scalable approach to synthesizing this target molecule is through the formation of an amide bond. This guide focuses on the Schotten-Baumann reaction, a robust method for acylating amines.[1][2][3] The core transformation involves the reaction of a nucleophilic amine (2,4-dichloroaniline) with a highly reactive acyl chloride (2-chloropropanoyl chloride). This pathway is favored for its efficiency, high yields, and the relative accessibility of its precursors.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the amide C-N bond. This bond is reliably formed through the reaction of an amine and a carboxylic acid derivative, most effectively an acyl chloride.

Caption: Retrosynthetic analysis of the target amide.

The forward synthesis, therefore, involves the direct acylation of 2,4-dichloroaniline with 2-chloropropanoyl chloride. An essential component of this reaction is the inclusion of a non-nucleophilic base to act as an acid scavenger. This base neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine, which would render it unreactive and halt the reaction.[2][4]

Caption: Overall synthesis pathway.

Synthesis of Key Precursors

The successful synthesis of the final product relies on the availability and purity of its starting materials.

Preparation of 2,4-Dichloroaniline

2,4-Dichloroaniline is a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[5][6] A common industrial synthesis route begins with aniline, which undergoes a three-step process:

-

Acetylation: Aniline is first protected by reacting it with acetic acid or acetic anhydride to form acetanilide. This step is critical to moderate the reactivity of the aniline and prevent over-chlorination and oxidation in the subsequent step.

-

Chlorination: The acetanilide is then chlorinated. The acetyl group directs chlorination to the ortho and para positions. Careful control of reaction conditions ensures the desired 2,4-dichloroacetanilide is the major product.[7][8]

-

Hydrolysis: The resulting 2,4-dichloroacetanilide is hydrolyzed, typically under acidic conditions, to remove the acetyl protecting group and yield the final 2,4-dichloroaniline.[7]

Preparation of 2-Chloropropanoyl Chloride

2-Chloropropanoyl chloride is a reactive acyl chloride used to introduce the 2-chloropropionyl group into molecules.[9] The most direct laboratory and industrial preparation involves the chlorination of 2-chloropropionic acid using a chlorinating agent.[10]

Thionyl chloride (SOCl₂) is a preferred reagent for this conversion. The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the liquid acyl chloride product.[9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the acylation of 2,4-dichloroaniline under standard Schotten-Baumann conditions.

Materials and Equipment:

-

2,4-dichloroaniline

-

2-chloropropanoyl chloride

-

Triethylamine (Et₃N) or Pyridine (as acid scavenger)

-

Anhydrous dichloromethane (DCM) or Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,4-dichloroaniline in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).

-

Base Addition: Add 1.1 equivalents of triethylamine to the stirred solution. The slight excess ensures complete neutralization of the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the acylation reaction.

-

Acyl Chloride Addition: Dissolve 1.05 equivalents of 2-chloropropanoyl chloride in a small amount of anhydrous dichloromethane and add it to an addition funnel. Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 30-60 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing water or a dilute aqueous HCl solution to quench the reaction and dissolve the triethylammonium chloride salt.

-

Work-up - Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

Process Optimization and Key Parameters

The efficiency and success of this synthesis hinge on several key factors. The following table summarizes critical parameters and provides justifications rooted in chemical principles.

| Parameter | Recommended Condition | Rationale & Scientific Justification |

| Molar Ratio | Aniline:Acyl Chloride:Base ≈ 1:1.05:1.1 | A slight excess of the acyl chloride ensures complete consumption of the more valuable aniline. A slight excess of base is required to neutralize all generated HCl.[2] |

| Solvent | Anhydrous Aprotic Solvent (DCM, Toluene) | Prevents reaction of the highly reactive acyl chloride with the solvent. Aprotic nature ensures the amine's nucleophilicity is not diminished by hydrogen bonding. |

| Temperature | Initial addition at 0 °C, then warm to RT | Controls the initial exothermic reaction, minimizing side-product formation. Allowing the reaction to proceed at room temperature ensures it goes to completion in a reasonable timeframe. |

| Base Selection | Triethylamine or Pyridine | These are non-nucleophilic tertiary amines that act solely as proton acceptors (acid scavengers) without competing in the main acylation reaction.[4] |

| Purity of Reagents | Anhydrous conditions are critical | 2-chloropropanoyl chloride will readily hydrolyze with any moisture present, reducing the yield and complicating purification. |

Conclusion

The synthesis of this compound is reliably achieved through the Schotten-Baumann acylation of 2,4-dichloroaniline with 2-chloropropanoyl chloride. This technical guide has detailed a robust and scalable protocol, grounded in the fundamental principles of nucleophilic acyl substitution. By carefully controlling key parameters such as stoichiometry, temperature, and solvent purity, researchers can consistently obtain high yields of the desired product. The methodologies for preparing the necessary precursors have also been outlined, providing a complete synthetic strategy for professionals in the field.

References

- CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents. [URL: https://patents.google.

- Chemistry Schotten Baumann Reaction - SATHEE. [URL: https://www.sathee.gov.in/sathee/resources/studymaterial/Chemistry-Schotten-Baumann-Reaction.pdf]

- How to Improve the Synthesis of 2-Chloropropionyl chloride? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-improve-the-synthesis-of-2-chloropropionyl-chloride-800055.html]

- Schotten-Baumann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]

- Schotten-Baumann Reaction - J&K Scientific LLC. [URL: https://www.jk-sci.com/schotten-baumann-reaction_5_27.html]

- An In-depth Technical Guide to 2-Chloropropionyl Chloride - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-2-chloropropionyl-chloride/]

- CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents. [URL: https://patents.google.

- Application and preparation of 2,4-dichloroaniline_Kain Industrial Additive. [URL: https://www.kain-additives.com/news/application-and-preparation-of-2-4-dichloroaniline-76135831.html]

- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. [URL: https://chemistrynotes.com/schotten-baumann-reaction/]

- Method for preparing 2-chloropropionyl chloride with high optical activity - Google Patents. [URL: https://patents.google.

- Schotten–Baumann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]

- CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents. [URL: https://patents.google.

- CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents. [URL: https://patents.google.

- 2,4-Dichloroaniline | 554-00-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6852878.htm]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 6. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 7. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 8. allhdi.com [allhdi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. guidechem.com [guidechem.com]

The Multifaceted Biological Activities of N-(dichlorophenyl)amides: A Technical Guide for Researchers

Introduction

N-(dichlorophenyl)amides represent a versatile class of chemical compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Characterized by a core structure featuring a dichlorophenyl ring linked to an amide moiety, these molecules have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of N-(dichlorophenyl)amides, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potent anticancer properties of various N-(dichlorophenyl)amide derivatives. These compounds have been shown to inhibit the growth of a range of cancer cell lines, acting through multiple intricate mechanisms that disrupt the fundamental processes of cancer cell survival and proliferation.

Mechanisms of Anticancer Action

The anticancer effects of N-(dichlorophenyl)amides are not attributed to a single mode of action but rather a combination of pathways that ultimately lead to cancer cell death. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes involved in DNA replication.

1. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. N-(dichlorophenyl)amides have been demonstrated to trigger this intrinsic cell death pathway. The mechanism often involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria.[1][2] This event initiates a cascade of caspase activation, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which dismantle the cell in a controlled manner.[1][2]

Caption: Apoptosis induction by N-(dichlorophenyl)amides.

2. Cell Cycle Arrest:

Uncontrolled cell division is a hallmark of cancer. N-(dichlorophenyl)amides can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from replicating. Studies have shown that these compounds can induce arrest at both the G1/S and G2/M phases of the cell cycle.[3][4][5][6]

-

G1/S Arrest: This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, which are essential for the transition from the G1 to the S phase.[7][8][9] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

-

G2/M Arrest: Arrest at this checkpoint is frequently associated with the inhibition of the CDK1/Cyclin B1 complex, which is critical for entry into mitosis.[4][5][6]

Caption: Cell cycle arrest by N-(dichlorophenyl)amides.

3. Topoisomerase IIα Inhibition:

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[10][11] Topoisomerase IIα is a key target for many anticancer drugs.[12][13][14] Certain N-(dichlorophenyl)amide derivatives have been identified as potent inhibitors of topoisomerase IIα.[10][15] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, which are highly cytotoxic to cancer cells.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-(dichlorophenyl)amides is significantly influenced by the substitution pattern on the phenyl rings. Studies have revealed that the position of the chlorine atoms on the dichlorophenyl ring is crucial for activity. For instance, some studies suggest that meta and para substitutions on the phenolic rings of dichlorophenyl-pyridines lead to potent topoisomerase IIα inhibition, while ortho-substituted analogs show weaker activity.[10] Furthermore, the nature of the amide substituent also plays a critical role in determining the overall efficacy.[16][17][18]

Quantitative Data on Anticancer Activity

The cytotoxic effects of N-(dichlorophenyl)amides are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dichlorophenyl-pyridines | HCT-15 (Colon) | Varies | [10] |

| Dichlorophenyl-pyridines | T47D (Breast) | Varies | [10] |

| Dichlorophenylacrylonitriles | MCF-7 (Breast) | 0.030 - 0.56 | [19] |

| N-(dichlorophenyl)benzamides | Various | 10 - 50 | [20] |

| DMDD | Various | 3.13 - 5.57 | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the N-(dichlorophenyl)amide compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes

In addition to their anticancer properties, N-(dichlorophenyl)amides have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of these compounds are believed to stem from their ability to disrupt essential cellular structures and functions in microorganisms.

1. Membrane Disruption: One proposed mechanism of antimicrobial action is the disruption of the microbial cell membrane.[22][23][24][25][26] The lipophilic nature of the dichlorophenyl group may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

2. Inhibition of Ergosterol Biosynthesis: In fungi, a key target is the ergosterol biosynthesis pathway.[27][28][29][30][31] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. Some N-(dichlorophenyl)amide derivatives may inhibit enzymes involved in this pathway, such as lanosterol 14α-demethylase.

Caption: Inhibition of ergosterol biosynthesis by N-(dichlorophenyl)amides.

Quantitative Data on Antimicrobial and Antifungal Activity

The efficacy of antimicrobial and antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dichlorophenyl amides | Staphylococcus aureus | >100 | [32] |

| Dichlorophenyl amides | Escherichia coli | >100 | [32] |

| Dichlorophenyl amides | Micrococcus tetragenus | >100 | [32] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the N-(dichlorophenyl)amide in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria). Dilute the suspension to the desired final concentration in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain N-(dichlorophenyl)amide derivatives have also been investigated for their anticonvulsant properties, suggesting their potential in the treatment of epilepsy and other seizure disorders.

Mechanism of Anticonvulsant Action

The anticonvulsant effects of these compounds are thought to be mediated through their interaction with neurotransmitter systems that regulate neuronal excitability. The primary mechanism appears to be the modulation of the GABAergic system.[33][34][35][36][37] GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic transmission, N-(dichlorophenyl)amides can reduce neuronal hyperexcitability and suppress seizure activity. This may occur through direct interaction with GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[33]

Conclusion

The N-(dichlorophenyl)amide scaffold has proven to be a rich source of biologically active molecules with diverse therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, antifungal, and anticonvulsant agents underscores the importance of continued research in this area. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of key enzymes, and modulation of neurotransmitter systems, provide a solid foundation for the rational design of new and more potent derivatives. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the intricate structure-activity relationships of N-(dichlorophenyl)amides continues to grow, so too will the potential for translating these promising laboratory findings into clinically effective therapies.

References

- Lee, E. S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(10), 2855-2666. [Link]

- Griffin, R. J., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(24), 9885-9890. [Link]

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]

- ResearchGate. (n.d.). IC 50 (μM) values of DMDD in human cancer cell lines and the normal...[Link]

- Contreras, J. M., et al. (2000). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittelforschung, 50(11), 1024-1028. [Link]

- Zhang, Y., et al. (2022). Diversity, antibacterial activity and chemical analyses of gut-associated fungi isolated from the Crocothemis servilia. Frontiers in Microbiology, 13, 969502. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 22(11), 1893. [Link]

- Larsson, O., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]

- Hentzen, N., et al. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6435-6439. [Link]

- Kelso, C., et al. (2017). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 12(10), 748–755. [Link]

- ResearchGate. (n.d.). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores.[Link]

- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3)....[Link]

- da Silva, A. B., et al. (2021).

- Reddy, D. S. (2010). Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. Epilepsy Currents, 10(3), 53–58. [Link]

- Georgopapadakou, N. H., & Walsh, T. J. (1996). Ergosterol biosynthesis inhibition: a target for antifungal agents. Current Opinion in Infectious Diseases, 9(6), 450-455. [Link]

- Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Tumori, 83(1), 1-8. [Link]